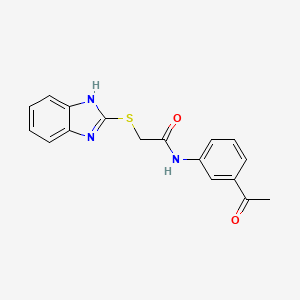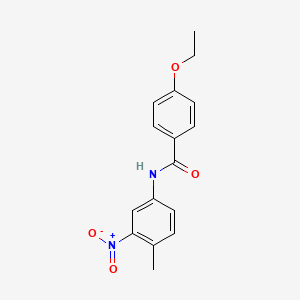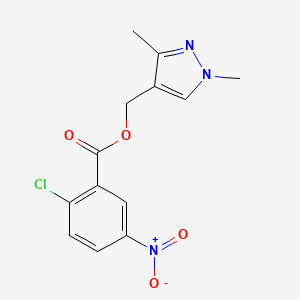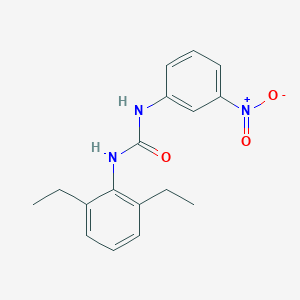![molecular formula C21H16N2OS B5712879 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile, also known as KT5823, is a potent and selective inhibitor of protein kinase G (PKG). PKG is a key regulator of various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. KT5823 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile is a selective inhibitor of PKG. PKG is a serine/threonine kinase that plays a key role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. PKG is activated by the binding of cGMP to its regulatory domain. Once activated, PKG phosphorylates various downstream targets, leading to the physiological effects of cGMP. This compound inhibits PKG by binding to its ATP-binding site, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKG. By inhibiting PKG, this compound reduces smooth muscle relaxation, platelet aggregation, and insulin secretion. In addition, this compound has been shown to reduce inflammation and inhibit cancer cell proliferation and migration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile in lab experiments is its selectivity for PKG. This allows researchers to study the specific role of PKG in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the low yield of the synthesis method can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the study of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more soluble analogs of this compound for use in aqueous solutions. In addition, future research can focus on the potential therapeutic applications of this compound in various diseases, including cancer, thrombosis, and diabetes. Finally, the role of PKG in other physiological processes can be studied using this compound as a tool.
Synthesis Methods
The synthesis of 2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile involves the reaction of 2-[(2-oxopropyl)thio]-4,6-dichloronicotinonitrile with phenylmagnesium bromide, followed by the reaction with 4-bromophenylboronic acid in the presence of palladium catalyst. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 30%.
Scientific Research Applications
2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin secretion. In cancer research, this compound has been used to study the role of PKG in cancer cell proliferation and migration. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In addition, this compound has been used to study the role of PKG in platelet aggregation and thrombosis. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. This compound has also been used to study the role of PKG in insulin secretion. It has been shown to improve insulin secretion in pancreatic beta cells and reduce blood glucose levels in animal models of diabetes.
properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-15(24)14-25-21-19(13-22)18(16-8-4-2-5-9-16)12-20(23-21)17-10-6-3-7-11-17/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYDSUIRIRZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)





![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)



![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)